molecular formula C20H25N3O3 B6103780 N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide

N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide

Cat. No. B6103780
M. Wt: 355.4 g/mol
InChI Key: IPAVVJTVSXNYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in regulating cell division and is overexpressed in many types of cancer. MLN8054 has been the subject of extensive scientific research due to its potential as an anti-cancer agent.

Mechanism of Action

N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide works by inhibiting the activity of Aurora A kinase. Aurora A kinase is involved in regulating cell division, and its overexpression has been linked to the development of cancer. By inhibiting Aurora A kinase, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on Aurora A kinase, with minimal effects on other kinases. The inhibition of Aurora A kinase by this compound leads to the disruption of the mitotic spindle and the induction of cell death in cancer cells. This compound has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide has several advantages as a research tool. It is a potent and selective inhibitor of Aurora A kinase, making it a useful tool for studying the role of Aurora A kinase in cancer. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the investigation of the role of Aurora A kinase in other diseases beyond cancer, such as neurodegenerative disorders. Additionally, research on the combination of this compound with other anti-cancer drugs may lead to the development of more effective cancer treatments.

Synthesis Methods

N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to enhance the efficacy of other anti-cancer drugs when used in combination.

properties

IUPAC Name

N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-3-morpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-16-5-2-3-7-18(16)26-20-17(6-4-9-21-20)15-22-19(24)8-10-23-11-13-25-14-12-23/h2-7,9H,8,10-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAVVJTVSXNYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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